molecular formula C27H20ClFN4O4 B1683940 Alisertib CAS No. 1028486-01-2

Alisertib

Katalognummer B1683940
CAS-Nummer: 1028486-01-2
Molekulargewicht: 518.9 g/mol
InChI-Schlüssel: ZLHFILGSQDJULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alisertib, also known as MLN8237, is an orally available selective Aurora A kinase inhibitor . It has been under investigation for the treatment of various forms of cancer . This compound has shown to induce cell-cycle arrest and apoptosis in preclinical studies .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .


Chemical Reactions Analysis

This compound is a potent, orally available inhibitor of Aurora A kinase (AAK), which has shown potent cytotoxicity, diminished clonal survival, and promotion of apoptosis in preclinical studies . Its activity appears enhanced in combination with conventional chemotherapies .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C27H20ClFN4O4 and a molecular weight of 518.9 g/mol . It exhibits favourable pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Alisertib: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Behandlung von Brustkrebs: this compound hat in frühen Studien Hinweise auf Wirksamkeit bei hormonresistenten fortgeschrittenen Brustkrebs gezeigt, sowohl als Monotherapie als auch in Kombination mit anderen Medikamenten wie Fulvestrant . Es steht an der Spitze der klinischen Forschung zur selektiven Inhibition des Aurora-A-Kinase (AURKA)-Signalwegs in diesem Bereich.

Inhibition der Aurora-Kinase: Als ein kleinmolekularer Inhibitor der Aurora-A- und B-Kinasen, die für die Mitose entscheidend sind, hat this compound in frühen klinischen Studien vielversprechende Antitumoraktivität und verlängerte stabile Erkrankung gezeigt . Die Entwicklung von Assays zur Messung von Biomarkern der AURKA-Inhibition zeigt sein Potenzial in der Präzisionsmedizin.

Neuroblastom-Management: Die empirischen Daten und das biologische Verständnis von Aurora A haben die Entwicklung von this compound zur Behandlung von Neuroblastomen unter anderem Krebsarten gelenkt . Dies unterstreicht seine Rolle in der pädiatrischen Onkologie.

Therapie von kleinzelligem Lungenkrebs: Die klinische Entwicklung von this compound umfasst die gezielte Behandlung von kleinzelligem Lungenkrebs, wobei sein Wirkmechanismus gegen Aurora-Kinasen genutzt wird, um die Proliferation von Krebszellen zu stören .

Neuroendokriner Prostatakrebs: Das Medikament wird auch auf seine Wirksamkeit bei der Behandlung von neuroendokrinem Prostatakrebs untersucht, einer Untergruppe von Prostatakrebs, die möglicherweise unterschiedlich auf Therapien anspricht, die auf Aurora-Kinasen abzielen .

Atypische teratoide/rhabdoide Tumoren: Eine weitere einzigartige Anwendung ist die Behandlung von atypischen teratoiden/rhabdoiden Tumoren, die seltene und aggressive Krebsformen sind, bei denen die Rolle von this compound aufgrund seiner Antitumoreigenschaften untersucht wird .

Wiederherstellung der Hormonempfindlichkeit: In Modellen von metastasierendem Brustkrebs hat sich gezeigt, dass this compound den Östrogenrezeptor Alpha (ERα) hochreguliert und die Hormonempfindlichkeit wiederherstellt, wodurch es zu einem Kandidaten für die Überwindung der Resistenz gegen bestimmte Therapien wird .

Wirkmechanismus

Target of Action

Alisertib, also known as MLN8237, is a selective inhibitor of Aurora kinase A (AURKA) . AURKA plays a crucial role in the regulation of spindle assembly and chromosome alignment during mitosis .

Mode of Action

This compound binds to and inhibits AURKA, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation . This interaction with its target leads to improper chromosomal alignment and disruption of spindle organization, resulting in a transient mitotic delay .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces apoptosis and autophagy in cancer cells through the suppression of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR), but activates 5′ AMP-activated protein kinase (AMPK) signaling pathways . It also has a modulating effect on the p38 MAPK signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, promotion of apoptosis and autophagy, and suppression of epithelial to mesenchymal transition (EMT) . It has been found to function as an oncogene involved in tumorigenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the selective AURKA inhibitor this compound exhibits disease-modifying activity in murine models of myelofibrosis by eradicating atypical megakaryocytes resulting in reduction of marrow fibrosis . .

Safety and Hazards

The most common toxicities in early trials include myelosuppression alopecia, mucositis, and fatigue . The relatively manageable toxicity profile of alisertib along with ease of dosing may allow it to be combined with other oral agents or traditional chemotherapy across a wide variety of malignancy types .

Zukünftige Richtungen

Despite disappointing early results, alisertib remains under investigation in a number of cancer types both as monotherapy and in combination with traditional cytotoxic chemotherapy, with encouraging results . The low risk of side effects, accessibility, and effectiveness of this compound makes it a new promising anticancer therapy and further mechanistic and clinical studies are warranted .

Biochemische Analyse

Biochemical Properties

Alisertib interacts with Aurora A kinase, a serine/threonine kinase, and inhibits its activity . This interaction disrupts the assembly of the mitotic spindle apparatus and chromosome segregation, leading to the inhibition of cell proliferation .

Cellular Effects

This compound has shown to induce cell cycle arrest, apoptosis, and autophagy in various cell types . It influences cell function by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways, but activating the 5′ AMP-activated protein kinase (AMPK) signaling pathways . This compound also suppresses epithelial to mesenchymal transition (EMT) in certain cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting Aurora A kinase . This results in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound shows a fast, sustained response in causing cell cycle arrest, while its effect in inducing a transient mitotic delay is slower .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study conducted using a single oral dose of this compound at 3, 10, and 20 mg/kg in HCT-116 xenografts implanted subcutaneously in mice showed that this compound inhibited tumor growth .

Metabolic Pathways

This compound is primarily metabolized by CYP3A and undergoes acyl glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase 1A1, 1A3, and 1A8 . Metabolites resulting from phase 1 oxidative pathways contributed to >58% of the this compound dose recovered in urine and feces over 192 hours post-dose .

Transport and Distribution

This compound is distributed within cells and tissues. In the central nervous system (CNS), this compound’s distribution is influenced by P-glycoprotein (P-gp), but not breast cancer resistance protein (Bcrp) . Upon systemic administration, this compound distribution to the bone marrow occurs rapidly, reaching higher concentrations than in the CNS .

Subcellular Localization

Aurora A kinase, the primary target of this compound, localizes to the spindle poles and to spindle microtubules during mitosis . Therefore, it can be inferred that this compound, as an Aurora A kinase inhibitor, would also localize to these subcellular compartments to exert its inhibitory effects.

Eigenschaften

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145539
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1028486-01-2
Record name Alisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was added 6 (3.81 kg, 15.5 mol), potassium carbonate (4.3 kg, 31.1 mol), 9 (5.27 kg, 14.1 mol) and methanol (63 L). The suspension was warmed to 50 to 55° C. and stirred for a minimum of 24 h until ≧96.0% conversion was obtained by HPLC analysis. Methanol (10 L) and water (37 L) were added while maintaining the temperature between 50 and 55° C. The pH of the mixture was adjusted to 3.0 to 4.0 using 7% w/w HCl (prepared from 7.0 kg of concentrated HCl and 24 L of water) while maintaining the temperature between 50 and 55° C. The suspension was cooled to 20 to 25° C. over a minimum of 1 h and stirred for at least 60 min. The resulting suspension was filtered and washed with water (2×26.3 L) at 50 to 55° C. and methanol (2×10 L) at 20 to 25° C. The wet cake was dried at 45 to 50° C. under vacuum to provide 5.85 kg (80% yield) of Formula (II). 1H NMR (300 MHz, DMSO-d6) δ 12.07 (s, 1H), 10.22 (s, 1H), 8.72 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.95 (s, 1H), 7.80 (dd, J=2.4, 8.9 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.39 (m, 3H), 7.21 (s, 1H), 6.89 (s, 2H), 3.82 (s, 6H); MS (ESI) m/z MS (ESI) m/z 517.2 (M−H+, 45%).
Name
Quantity
3.81 kg
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step One
Name
Quantity
5.27 kg
Type
reactant
Reaction Step One
Quantity
63 L
Type
solvent
Reaction Step One
Name
Quantity
24 L
Type
reactant
Reaction Step Two
Name
Quantity
37 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib
Reactant of Route 2
Alisertib
Reactant of Route 3
Alisertib
Reactant of Route 4
Reactant of Route 4
Alisertib
Reactant of Route 5
Alisertib
Reactant of Route 6
Alisertib

Q & A

A: Alisertib is a selective, orally available inhibitor of Aurora A kinase (AAK). []

A: this compound acts as an ATP-competitive inhibitor of AAK, binding to the ATP-binding site of the kinase and preventing its activation. []

A: Inhibition of AAK by this compound disrupts the formation of the mitotic spindle, leading to mitotic spindle defects, mitotic delay, and ultimately apoptosis or senescence. [, , ] Additionally, this compound treatment can lead to decreased phosphorylation of Histone H3 at Ser10, a downstream target of AAK. []

ANone: The provided research articles do not contain information regarding the molecular formula, weight, or spectroscopic data of this compound.

ANone: The provided articles do not contain information related to material compatibility and stability of this compound.

ANone: The provided articles do not contain information related to the catalytic properties and applications of this compound.

ANone: The provided articles do not contain information related to computational chemistry and modeling of this compound.

ANone: The provided articles primarily focus on this compound's mechanism of action and clinical applications but do not discuss SAR studies or the impact of structural modifications.

A: Clinical trials have investigated this compound administered as a powder-in-capsule (PIC), enteric-coated tablet (ECT), and a prototype oral solution (OS). [, , ]

A: The oral solution (OS) formulation exhibits a 26% higher total systemic exposure compared to the PIC formulation. []

ANone: The provided research articles do not contain information related to SHE (Safety, Health, and Environment) regulations of this compound.

A: this compound is primarily eliminated through fecal excretion, indicating substantial hepatic metabolism and biliary excretion. []

A: The mean terminal half-life of this compound following multiple doses is approximately 19 hours. []

A: Patients with moderate or severe hepatic impairment exhibit approximately 150% higher unbound this compound exposure compared to patients with normal hepatic function. []

A: P-glycoprotein (P-gp) significantly limits the penetration of this compound into the brain. Studies in P-gp/BCRP knockout mice showed increased this compound concentrations in both plasma and brain compared to wild-type mice, leading to higher brain penetrance (17.26%). []

A: this compound rapidly distributes to the bone marrow, reaching higher concentrations compared to the brain. Efflux transporters do not significantly limit this distribution. []

A: this compound demonstrates antitumor activity in a wide array of preclinical models, including both solid tumor and hematologic malignancies. In vitro studies show potent cytotoxicity in various cancer cell lines, including those derived from breast cancer, ovarian cancer, small cell lung cancer (SCLC), colorectal cancer, and lymphoma. [, , , ] In vivo, this compound effectively inhibits tumor growth in xenograft models of these cancers, inducing tumor regression in some cases. [, , , ] Notably, this compound displays synergistic effects with other anti-cancer agents, such as paclitaxel and romidepsin, leading to enhanced antitumor activity compared to single-agent treatments in preclinical models of TNBC and TCL. [, ]

A: In a Phase I/II trial, this compound demonstrated promising activity in combination with paclitaxel in patients with recurrent ovarian cancer, with a median progression-free survival (PFS) of 6.7 months compared to 4.7 months with paclitaxel alone. []

A: Resistance to this compound can be mediated by various mechanisms, including cellular senescence and upregulation of the PI3K/AKT/mTOR pathway. [] Additionally, activation of ERK1/2 has been implicated in both acute and chronic resistance to this compound. []

A: The most common adverse events observed in clinical trials of this compound include neutropenia, thrombocytopenia, diarrhea, stomatitis, fatigue, and anemia. [, , ] These adverse events are generally manageable with dose adjustments and supportive care. [, ]

A: Given the limited brain penetration of this compound due to P-gp efflux, localized drug delivery methods, such as convection-enhanced delivery, could potentially improve drug concentrations in the brain and enhance efficacy against brain tumors while minimizing systemic side effects. [, ]

ANone: The provided articles do not contain information related to the environmental impact and degradation of this compound.

ANone: The provided articles do not contain information related to dissolution and solubility of this compound.

ANone: The provided articles do not contain information related to analytical method validation for this compound.

ANone: The provided articles do not contain information related to quality control and assurance for this compound.

ANone: The provided research articles do not contain information related to the immunogenicity and immunological responses of this compound.

A: this compound is a substrate for P-glycoprotein (P-gp), and potentially Breast Cancer Resistance Protein (BCRP), which can affect its distribution to the brain. [, ]

A: In vitro studies indicate that CYP3A enzymes play a major role in the oxidative metabolism of this compound. []

ANone: The provided articles do not contain information related to the biocompatibility and biodegradability of this compound.

ANone: The provided research articles primarily focus on this compound and do not discuss alternative Aurora kinase inhibitors or other therapeutic options in detail.

ANone: The provided articles do not contain information related to recycling and waste management of this compound.

ANone: The provided research articles do not contain information regarding specific research infrastructure and resources.

ANone: The provided research articles primarily focus on recent preclinical and clinical investigations of this compound and do not delve into the historical context or milestones in the development of Aurora kinase inhibitors.

A: The research on this compound highlights cross-disciplinary efforts involving pharmacology, oncology, medicinal chemistry, and molecular imaging. The use of techniques like immunofluorescence, positron emission tomography (PET), and cytokine profiling demonstrates the integration of various disciplines to understand the mechanism of action, evaluate efficacy, and explore potential biomarkers for this compound. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.